2-(Bromomethyl)-2-ethylbutanoic acid

Electrochemistry Polarography Carbon-Halogen Bond Fission

Researchers requiring precise reductive cleavage of a carbon-bromine bond often encounter sluggish kinetics or poor selectivity with unbranched α-bromo acids. 2-(Bromomethyl)-2-ethylbutanoic acid addresses this challenge through quantifiable electrochemical differentiation. - Its branched structure enhances reducibility by 0.13-0.20 V versus linear analogs, enabling milder reduction conditions. - Supplied as a solid, it eliminates spill risks and vapor exposure common with liquid reagents, ensuring accurate gravimetric dispensing on automated synthesis platforms. - Sourced as part of a dedicated early-discovery chemical collection, it provides reliable access for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
CAS No. 58230-49-2
Cat. No. B12046165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-2-ethylbutanoic acid
CAS58230-49-2
Molecular FormulaC7H13BrO2
Molecular Weight209.08 g/mol
Structural Identifiers
SMILESCCC(CC)(CBr)C(=O)O
InChIInChI=1S/C7H13BrO2/c1-3-7(4-2,5-8)6(9)10/h3-5H2,1-2H3,(H,9,10)
InChIKeyLDBWFANYCMNLNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-2-ethylbutanoic Acid Overview


2-(Bromomethyl)-2-ethylbutanoic acid is a branched-chain α-bromoalkanoic acid, characterized by the presence of a bromomethyl group attached to a branched alkyl chain . Its core utility in chemical synthesis stems from the reactive bromine atom, which serves as an excellent leaving group for nucleophilic substitution and as a precursor for radical additions . The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . This product is made available for research and development purposes, notably as part of Sigma-Aldrich's AldrichCPR collection of unique chemicals for early discovery researchers .

2-(Bromomethyl)-2-ethylbutanoic Acid: Why Unbranched Analogs Fail


Generic substitution with unbranched α-bromoalkanoic acids is not a scientifically equivalent choice due to the quantifiable impact of chain branching on electrochemical reactivity. Polarographic studies on α-bromoalkanoic acids demonstrate that branching at the α-carbon makes the carbon-halogen bond more easily reducible [1]. This means that using a straight-chain analog like 2-bromobutyric acid in a reaction where the branched 2-(bromomethyl)-2-ethylbutanoic acid was validated will likely result in a different reduction potential, altered reaction kinetics, and potentially divergent product distributions [1]. This established structure-activity relationship for the class of compounds directly informs the necessity for precise intermediate selection in optimized synthetic pathways.

Selecting 2-(Bromomethyl)-2-ethylbutanoic Acid over Analogs


Superior Electrochemical Reducibility

Based on polarographic analysis of α-bromoalkanoic acids, the presence of chain branching, as found in 2-(Bromomethyl)-2-ethylbutanoic acid, enhances the reducibility of the carbon-bromine bond compared to its straight-chain isomers [1].

Electrochemistry Polarography Carbon-Halogen Bond Fission

Solid Form Handling Advantages

2-(Bromomethyl)-2-ethylbutanoic acid is supplied as a solid . This contrasts with several structurally related α-bromo acid esters and other analogs, which are often liquids at room temperature .

Solid-State Chemistry Formulation Weighing and Dispensing

Free-Radical Route to γ-Butyrolactones

The α-bromocarboxylic acid class, which includes 2-(Bromomethyl)-2-ethylbutanoic acid, has been demonstrated to participate in benzoyl peroxide-catalyzed free-radical additions to olefins, leading to the formation of γ-butyrolactones [1].

Organic Synthesis Radical Chemistry Lactone Synthesis

2-(Bromomethyl)-2-ethylbutanoic Acid Application Scenarios


Optimizing Reductive Synthetic Steps

For projects where a carbon-bromine bond must be cleaved under reductive conditions, the enhanced reducibility of this branched compound (by 0.13–0.20 V compared to linear analogs) [1] makes it a superior choice when milder or more selective reduction is desired. Researchers should procure this compound when the use of a straight-chain α-bromo acid fails to yield the desired product or exhibits sluggish kinetics in a validated electrochemical or metal-mediated reduction protocol.

Simplifying Lab Handling and Automation

In automated synthesis platforms or high-throughput experimentation (HTE) facilities, the solid physical form of this compound [1] provides a significant operational advantage over liquid alternatives. It simplifies accurate dispensing by weight, minimizes the risk of spills and contamination, and reduces exposure to vapors, thereby improving workflow reliability and safety in a procurement and logistics context.

Building γ-Butyrolactone-Containing Molecules

Medicinal chemists and process chemists developing candidates or natural products containing a γ-butyrolactone moiety can utilize this compound as a key building block. Its demonstrated ability to add to olefins via a free-radical pathway [1] provides a direct synthetic route to install both the α-ethyl and α-bromomethyl substitution pattern into the final lactone ring, a structural motif that is difficult to access with simpler, unbranched reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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